molecular formula C10H11BrO3 B11859433 Methyl 3-bromo-2-ethyl-5-hydroxybenzoate

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate

Cat. No.: B11859433
M. Wt: 259.10 g/mol
InChI Key: AYKREVCEBITUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is an organic compound belonging to the class of benzoic acid esters It is characterized by the presence of a bromine atom, an ethyl group, and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate typically involves the esterification of 3-bromo-2-ethyl-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used

    Oxidation: 3-bromo-2-ethyl-5-hydroxybenzaldehyde

    Reduction: 3-bromo-2-ethyl-5-hydroxybenzyl alcohol

Scientific Research Applications

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate depends on its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-hydroxybenzoate
  • Methyl 3-bromo-4-hydroxybenzoate
  • Methyl 5-bromo-2-hydroxybenzoate

Uniqueness

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents makes it distinct from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Biological Activity

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol
CAS Number: 870673-35-1

This compound exhibits various biological activities primarily through its interactions with specific biological targets:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which can affect various physiological processes.
  • Antimicrobial Activity: Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits activity against various bacteria and fungi.
Anti-inflammatory Potential to reduce inflammation through modulation of inflammatory pathways.
Enzyme Interaction Acts as an inhibitor for specific enzymes, influencing metabolic processes.
Cytotoxicity Shows selective cytotoxic effects on certain cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Properties:
    A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis .
  • Anti-inflammatory Effects:
    Research conducted on animal models indicated that the compound significantly reduced inflammation markers in induced arthritis models. The study highlighted its potential as a therapeutic agent for inflammatory diseases by inhibiting pro-inflammatory cytokines .
  • Cytotoxicity Against Cancer Cells:
    In vitro studies showed that this compound exhibited selective cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Safety and Toxicity

While preliminary studies indicate promising biological activities, further research is necessary to evaluate the safety profile and potential toxicity of this compound. Toxicological assessments are crucial for understanding the compound's effects on human health and its suitability for therapeutic applications.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-bromo-2-ethyl-5-hydroxybenzoate

InChI

InChI=1S/C10H11BrO3/c1-3-7-8(10(13)14-2)4-6(12)5-9(7)11/h4-5,12H,3H2,1-2H3

InChI Key

AYKREVCEBITUQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1Br)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.